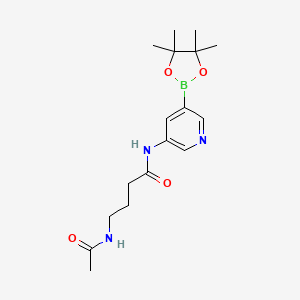

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is an organic compound that features a boronic ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

Amidation Reaction: The amide bond is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide enhances its ability to interact with biological targets. Studies suggest that such compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways related to proliferation and apoptosis .

Drug Design and Development

The unique structural features of this compound make it a candidate for further modifications aimed at improving bioavailability and selectivity. Its acetamido group may enhance solubility in biological systems, while the pyridine ring can facilitate interactions with various enzymes and receptors .

Materials Science

Polymer Chemistry

The compound's boron-containing structure allows it to be utilized in the synthesis of new polymeric materials. Boron compounds are known to impart unique properties such as thermal stability and enhanced mechanical strength to polymers. Researchers are exploring the use of this compound in creating advanced materials for applications ranging from coatings to structural components .

Nanotechnology

In nanotechnology, boron compounds have been investigated for their potential in drug delivery systems. The ability of this compound to form stable complexes with various drugs can be leveraged to develop nanocarriers that improve the targeted delivery of therapeutic agents .

Chemical Probes in Biological Studies

Fluorescent Probes

The incorporation of a dioxaborolane moiety allows this compound to act as a fluorescent probe in biological imaging. Its ability to bind selectively to specific biomolecules can facilitate the visualization of cellular processes in real-time .

Enzyme Inhibition Studies

This compound has been used in studies aimed at understanding enzyme mechanisms and interactions. By acting as an inhibitor or modulator of specific enzymes, it provides insights into metabolic pathways and can aid in the identification of potential drug targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models |

| Polymer Synthesis Research | Evaluated the incorporation of boron into polymer matrices | Resulted in enhanced thermal stability and mechanical properties compared to control samples |

| Biological Imaging Experiment | Assessed the use of the compound as a fluorescent probe | Successfully visualized cellular uptake and localization within live cells |

Mécanisme D'action

The mechanism of action for this compound depends on its specific application:

In Organic Synthesis: Acts as a building block, participating in various coupling reactions to form more complex structures.

In Medicinal Chemistry: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

In Biological Research: Can be used to label or track specific molecules within biological systems, providing insights into cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-acetamido-TEMPO: Another compound with an acetamido group, known for its use as a radical scavenger and in oxidation reactions.

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group, used in Suzuki-Miyaura coupling reactions.

Uniqueness

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its boronic ester group is particularly valuable in cross-coupling reactions, while the acetamido group provides additional reactivity and potential biological activity .

Activité Biologique

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is a complex organic compound notable for its unique structural features, including a pyridine ring and a boron-containing moiety. With a molecular formula of C13H19BN2O3 and a molecular weight of approximately 262.11 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure is characterized by:

- Acetamido group : Contributes to the compound's solubility and biological interactions.

- Butanamide linkage : Enhances the compound's stability and potential pharmacological activity.

- Boron moiety : Implicated in various biological interactions and applications in drug design.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies suggest that it may inhibit CDK4/6 activity, leading to reduced proliferation of cancer cells .

- Enzyme Inhibition : Initial findings suggest that this compound can bind to specific enzymes involved in metabolic pathways. This binding may alter enzyme activity and influence cellular metabolism .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The boron moiety is hypothesized to play a role in modulating neuroinflammation .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on CDK Inhibition : A study conducted by Konstantinidou et al. demonstrated that structurally similar compounds effectively inhibited CDK activity in cancer cell lines. The research highlighted the importance of the boron-containing moiety in enhancing binding affinity to the target proteins .

- Neuroprotection Research : Research published in various pharmacological journals has indicated that similar pyridine-boron compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, a comparative table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Acetamidopyridine | Contains an acetamido group but lacks the boron moiety | Simpler structure without boron |

| 5-Aminopyridine | Similar pyridine base but no acetamido or boron groups | Lacks functional diversity |

| N-(pyridin-3-yl)butanamide | Contains a butanamide linkage but no acetamido or boron | Less complex functionalization |

The presence of both an acetamido group and a boron moiety in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in drug design .

Propriétés

IUPAC Name |

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAEWSHFZRLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.